3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
This compound features a triazolopyrimidine core fused with a piperazine moiety and a 3-chloro-2,2-dimethylpropan-1-one group. The p-tolyl (4-methylphenyl) substituent on the triazole ring distinguishes it from related analogs. Such structures are commonly explored for kinase inhibition due to the piperazine linker’s role in enhancing solubility and binding affinity .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-14-4-6-15(7-5-14)28-18-16(24-25-28)17(22-13-23-18)26-8-10-27(11-9-26)19(29)20(2,3)12-21/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDGZAWCKXZMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)CCl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials
p-Tolylhydrazine
1,3-dichloroacetone
Piperazine
Various reagents for cyclization reactions
Reaction Conditions
Initial reactions involve the condensation of p-tolylhydrazine with acetone derivatives.
Cyclization to form the triazolo-pyrimidine core typically occurs under high temperature and catalytic conditions.
Chlorination reactions are then conducted to introduce the chlorine substituent on the propanone backbone.
Industrial Production Methods
Large Scale Reactions
Industrial synthesis might involve the use of flow chemistry to ensure high efficiency and yield.
Reactors would operate under controlled conditions to manage temperature and pressure, optimizing the formation of the triazolo-pyrimidine core.
Purification
Use of column chromatography and recrystallization to achieve high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
The compound can undergo oxidation reactions at the p-tolyl group, potentially forming aldehydes or carboxylic acids.
Reduction
Reduction can occur at the triazole ring under specific conditions, altering its aromatic nature.
Substitution
The chlorine atom in the molecule is reactive towards nucleophilic substitution, allowing for modifications at this position.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.
Major Products Formed
From Oxidation: : p-Tolualdehyde, p-toluic acid.
From Reduction: : Partially reduced triazole derivatives.
From Substitution: : N-alkylated or N-arylated derivatives of the original compound.
Scientific Research Applications
Chemistry: : Used as a precursor for the synthesis of more complex molecules in organic synthesis.
Biology: : Potential use in studying enzyme inhibition or protein binding due to its complex structure.
Medicine: : Investigated for its potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory properties.
Industry: : Its stability and reactivity make it a candidate for material science applications, such as in the design of new polymers or nanomaterials.
Mechanism of Action
Molecular Targets
The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved
The triazolo-pyrimidine core suggests involvement in pathways related to nucleotide biosynthesis or signaling pathways affected by nucleic acid analogs.
Mechanistic Insights
It might exert effects by mimicking or blocking the natural substrates of biological macromolecules, thereby disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives
Key Example :
- 3-Chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Structural Difference : Replaces the p-tolyl group with a 4-fluorophenyl substituent.
- Implications : The electron-withdrawing fluorine atom may enhance binding interactions in hydrophobic pockets of kinases compared to the electron-donating methyl group in the p-tolyl variant. This substitution could alter potency or selectivity .
Isomerization Effects :
Pyrazolo-triazolopyrimidine derivatives (e.g., compounds 6–9 in ) demonstrate that isomerization of the triazole ring position (e.g., [1,2,4]triazolo[4,3-c] vs. [1,2,4]triazolo[1,5-c]) significantly impacts stability and reactivity. For instance, isomer 7 undergoes rearrangement to 6 under acidic conditions, suggesting that the target compound’s triazole configuration may confer greater metabolic resistance .
Piperazine-Linked Heterocyclic Kinase Inhibitors
Key Example :
- 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g) Structural Difference: Replaces the triazolopyrimidine core with an imidazopyridine scaffold and introduces a pyrazine-methyl-piperazine group. Implications: The imidazopyridine core may offer distinct π-π stacking interactions in kinase binding sites.
Heterocyclic Derivatives with Varied Linkers
Key Example :
- 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
- Structural Difference : Incorporates a tetrazole-coumarin-pyrimidine system instead of triazolopyrimidine.
- Implications : The coumarin group introduces fluorescence properties, enabling cellular tracking—a feature absent in the target compound. However, the tetrazole linker may reduce metabolic stability compared to the piperazine moiety .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The piperazine linker in the target compound and analogs (e.g., 27g ) is critical for balancing solubility and binding, though modifications (e.g., pyrazine-methyl in 27g ) can fine-tune selectivity .
- Substituent Effects : Electron-donating groups (e.g., p-tolyl) may favor hydrophobic interactions, while electron-withdrawing groups (e.g., 4-fluorophenyl) enhance polarity, affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
